molecular formula C10H7FN2 B1489439 2-(3-Fluorophenyl)pyrazine CAS No. 1286755-19-8

2-(3-Fluorophenyl)pyrazine

Cat. No.: B1489439
CAS No.: 1286755-19-8
M. Wt: 174.17 g/mol
InChI Key: CFPQKKQDFJTSBI-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)pyrazine is a compound that falls under the category of pyrazines . Pyrazines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound has a molecular formula of C10H7FN2 and an average mass of 174.174 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring attached to a fluorophenyl group . Pyrazine is a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The fluorophenyl group is a phenyl ring with a fluorine atom attached.

Scientific Research Applications

Synthesis and Structural Studies

Synthesis and Crystal Structures of Pyrazolines : Research demonstrates the synthesis of pyrazole compounds through the condensation of chalcones with hydrazine hydrate, highlighting their potential in structural chemistry and materials science. The study provides insights into the molecular structures and dihedral angles of these compounds, contributing to the understanding of their chemical properties (Loh et al., 2013).

Photovoltaic Applications

Polymer Photovoltaic Applications : A study focused on the synthesis of polymers incorporating 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine units for enhanced photovoltaic applications, exploring their optical and electrochemical properties. This research contributes to the development of materials with decreased band-gaps, potentially improving the efficiency of solar cells (Ji-Cheng Li et al., 2010).

Molecular Structure and Docking Studies

Molecular Docking Study of Pyrazoline : The synthesis and characterization of a specific pyrazoline compound was accompanied by a detailed study of its molecular structure using the Density Functional Theory (DFT) method. This research extends its implications to antiviral activities, providing a foundation for the development of new drugs targeting diseases like non-small cell lung cancer (Sathish et al., 2018).

Fluorophores and Luminescence

Pyrazine-Based Fluorophores : Exploration of push-pull pyrazine fluorophores for their optical absorption and emission properties in various solvents has been conducted, suggesting potential applications in organic electronics and photonics. This study evaluates the impact of electron-donating groups and conjugated systems on the intramolecular charge transfer and solvatochromism, offering insights into designing efficient emissive materials (Hoffert et al., 2017).

Anticancer Activity

Anticancer Activity of Pyrazine Derivatives : A novel 3,4-dihydropyrrolo[1,2-a]pyrazine derivative exhibited significant anticancer activity against prostate and breast cancer cells, highlighting the potential of pyrazine derivatives in developing new anticancer agents. This compound not only inhibited cell viability but also induced apoptosis, suggesting a promising direction for cancer therapy research (Seo et al., 2019).

Safety and Hazards

While the specific safety and hazards of 2-(3-Fluorophenyl)pyrazine are not clearly mentioned in the retrieved papers, general safety measures for handling similar chemical compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Pyrrolopyrazine, a related compound to 2-(3-Fluorophenyl)pyrazine, has been identified as an attractive scaffold for drug discovery research . Moreover, a furazano[3,4-b]pyrazine named BAM15 has been found to suppress breast cancer growth and proliferation, indicating potential future directions for the development of pyrazine derivatives in medical applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3-Fluorophenyl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazine derivatives, including this compound, have been shown to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These interactions are often mediated through binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazine derivatives have been reported to exhibit kinase inhibitory activity, which can affect cell signaling pathways involved in cell growth and proliferation . Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, pyrazine derivatives have been shown to inhibit kinase activity by binding to the ATP-binding site of the enzyme, preventing phosphorylation of target proteins . This inhibition can result in downstream effects on cell signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazine derivatives can exhibit time-dependent changes in their biological activity, with some compounds showing increased or decreased activity over time . Additionally, the degradation products of this compound may also have biological effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activity. At high doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . It is important to determine the threshold dose at which the compound exhibits toxic effects to ensure its safe use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways can affect the compound’s biological activity and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms, and it may accumulate in specific tissues or cellular compartments . The distribution of this compound within the body can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, pyrazine derivatives have been shown to localize in mitochondria, where they can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-(3-fluorophenyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPQKKQDFJTSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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